molecular formula C12H15BBrClO2 B1446358 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-63-1

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1446358
M. Wt: 317.41 g/mol
InChI Key: MOVWTDRJBPRBFC-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known by its IUPAC name (2-bromo-5-chlorophenyl)acetic acid , is a chemical compound with the molecular formula C8H6BrClO2 . It belongs to the class of boronic acids and is characterized by its white to yellow solid form. The compound is typically sealed and stored in a dry, room temperature environment .

Scientific Research Applications

Environmental Contamination and Degradation

  • Chlorophenols, including compounds similar to the one , have been studied for their role in the formation of dioxins in municipal solid waste incineration, suggesting a pathway where such compounds might act as precursors in environmental pollutants (Peng et al., 2016).
  • Research has evaluated the consequences of chlorophenols' contamination in aquatic environments, indicating moderate toxic effects on mammalian and aquatic life, with a focus on the need for understanding their environmental stability and bioaccumulation potential (Krijgsheld & Gen, 1986).

Toxicity and Health Impacts

  • Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight the toxicological parallels with polychlorinated counterparts, emphasizing the need for research on their health effects, given the structural similarities and potential for similar exposure risks (Mennear & Lee, 1994; Birnbaum, Staskal, & Diliberto, 2003).

Material Science and Organic Electronics

  • Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials for thermoelectric applications suggests a pathway for the use of organoboron compounds in enhancing electrical conductivity and stability in organic electronics, pointing towards potential research applications in material science (Yue & Xu, 2012).

Environmental Remediation Techniques

  • The degradation of chlorinated phenols using zero-valent iron suggests research directions for the remediation of environmental pollutants, which could be relevant for compounds with similar chloro- and bromo- substituents, indicating potential applications in environmental engineering and remediation (Gunawardana, Singhal, & Swedlund, 2011).

Safety And Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVWTDRJBPRBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743458
Record name 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256781-63-1
Record name 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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